Ethylphosphine

Übersicht

Beschreibung

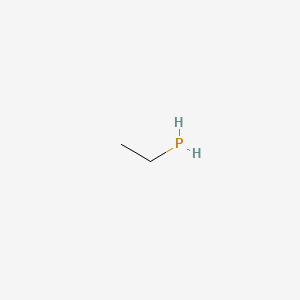

Ethylphosphine, also known as phosphine, ethyl-, is an organophosphorus compound with the molecular formula C₂H₇P. It is a colorless gas with a characteristic odor and is known for its reactivity and utility in various chemical processes. This compound is a member of the phosphine family, where an ethyl group is bonded to a phosphorus atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethylphosphine can be synthesized through several methods:

From Halogenophosphines and Organometallic Reagents: One common method involves the reaction of ethylmagnesium bromide with phosphorus trichloride, followed by hydrolysis to yield this compound.

Reduction of Phosphine Oxides: Another method includes the reduction of this compound oxide using reducing agents like lithium aluminum hydride.

Hydrophosphination: The addition of phosphine to ethylene under specific conditions can also produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of this compound with minimal by-products.

Analyse Chemischer Reaktionen

Ethylphosphine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to this compound oxide using oxidizing agents like hydrogen peroxide.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.

Complexation: this compound can form complexes with transition metals, which are useful in catalysis.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, oxygen.

Substitution: Alkyl halides, nucleophiles.

Complexation: Transition metal salts.

Major Products:

Oxidation: this compound oxide.

Substitution: Various substituted phosphines.

Complexation: Metal-phosphine complexes.

Wissenschaftliche Forschungsanwendungen

Ethylphosphine has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-phosphine complexes.

Biology and Medicine: this compound derivatives are explored for their potential biological activities and as intermediates in the synthesis of pharmaceuticals.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ethylphosphine involves its ability to donate electrons through the phosphorus atom, making it a good ligand for metal coordination. This property allows it to modulate the electronic properties of metal centers in catalytic processes. The molecular targets include transition metals, and the pathways involve the formation of stable metal-phosphine complexes.

Vergleich Mit ähnlichen Verbindungen

Ethylphosphine can be compared with other similar compounds such as:

Mthis compound (CH₃PH₂): Similar in structure but with a methyl group instead of an ethyl group.

Propylphosphine (C₃H₇PH₂): Contains a propyl group, making it slightly larger and more sterically hindered.

Butylphosphine (C₄H₉PH₂): Even larger, with increased steric hindrance and different reactivity.

Uniqueness: this compound’s balance of steric and electronic properties makes it particularly useful in forming stable complexes with metals, which is not as easily achieved with smaller or larger alkylphosphines.

Biologische Aktivität

Ethylphosphine is an organophosphorus compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies surrounding this compound, focusing on its antibacterial and anticancer activities.

This compound, with the chemical formula C2H7P, is characterized by a phosphorus atom bonded to an ethyl group and two hydrogen atoms. Its structure allows for various interactions with biological targets, primarily due to the presence of the phosphorus atom, which can form complexes with various biomolecules.

Antibacterial Activity

This compound and its derivatives have shown significant antibacterial properties against various strains of bacteria. For instance, studies have indicated that phosphine oxides derived from this compound exhibit moderate to high antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can vary, but some derivatives have demonstrated effective bactericidal action at concentrations as low as 100 μM .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| This compound | Staphylococcus aureus | 100 |

| This compound oxide | Escherichia coli | 50 |

| Chiral phosphine oxide | Clinical isolates | 75 |

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound derivatives. In particular, studies have shown that certain aziridine phosphines, which include this compound as a structural component, can inhibit cell viability in cancer cell lines such as HeLa (human cervical carcinoma) and Ishikawa (endometrial adenocarcinoma) cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis, particularly through the generation of reactive oxygen species (ROS) .

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound oxide | HeLa | 30 | Cell cycle arrest in S phase |

| Chiral phosphine oxide | Ishikawa | 25 | Induction of apoptosis via ROS generation |

Case Studies

- Study on Aziridine Phosphines : A systematic investigation revealed that aziridine phosphines containing this compound exhibited significant cytotoxicity against cancer cell lines. The study noted that compounds with branched aliphatic substituents showed enhanced activity compared to their linear counterparts .

- Toxicological Assessment : Research has also focused on the toxicological profile of this compound. It has been classified as a compound requiring careful handling due to its irritant properties upon inhalation or skin contact. Biological monitoring is recommended for individuals exposed to this compound in industrial settings .

The biological activity of this compound is largely attributed to its ability to interact with cellular components:

- Cell Membrane Disruption : At high concentrations, this compound can disrupt cellular membranes, leading to cell lysis.

- Cell Cycle Modulation : this compound derivatives have been shown to induce S-phase arrest in cancer cells, preventing further proliferation.

- Apoptosis Induction : The generation of ROS is a critical factor in promoting apoptosis in cancer cells exposed to this compound derivatives.

Eigenschaften

IUPAC Name |

ethylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7P/c1-2-3/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHMVTORNNQCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208033 | |

| Record name | Phosphine, ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-68-0 | |

| Record name | Phosphine, ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.